The synthesis of 2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl derivatives typically involves a multi-step process. A common approach utilizes a condensation reaction between an aromatic aldehyde, malononitrile, and a cyclic ketone (e.g., dimedone or cyclohexane-1,3-dione) [, , ]. This reaction can be facilitated by various catalysts, including Lewis acids, bases, or even microwave irradiation. Subsequent modifications to the core structure can introduce various substituents, allowing for the exploration of structure-activity relationships.
Molecular Structure Analysis
The 2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl core features a planar chromene ring system. The presence of the 2-amino and 3-cyano substituents offers possibilities for hydrogen bonding interactions with biological targets. The nature and position of additional substituents on the chromene ring, particularly at the 4-position, can influence the overall conformation and subsequent biological activity [, ].
Chemical Reactions Analysis
The 2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl moiety can undergo various chemical transformations, allowing for the synthesis of diverse derivatives. For instance, the amino group can be acylated, alkylated, or used to form heterocycles [, ]. Additionally, the cyano group offers opportunities for further functionalization via hydrolysis, reduction, or cyclization reactions [].
Applications
Antimicrobial activity: Several studies highlight the potential of these derivatives as antibacterial agents, particularly against Staphylococcus aureus [].
Anti-inflammatory activity: Certain derivatives display significant anti-inflammatory properties, potentially through inhibiting NO and COX-2 [].
Anticancer activity: While not extensively explored in the provided papers, some reports indicate that related chromene derivatives possess anticancer potential [].
Antiviral activity: One study reported the synthesis of a heteromorphic nucleoside incorporating the 2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl moiety that exhibited inhibitory activity against vaccinia virus and cowpox virus [].
Compound Description: DRC-KS1 is identified as a potential inhibitor of Staphylococcus aureus sortase A. It exhibited a minimum inhibitory concentration (MIC) of 108.2 µg/mL against the target enzyme. []
Relevance: DRC-KS1 shares the core 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile structure with methyl [2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4-bromophenoxy]acetate. The primary difference lies in the substitution at the 4-position of the chromene ring. While DRC-KS1 has a biphenyl group, the target compound features a 4-bromophenoxyacetate substituent at this position.
Compound Description: Similar to DRC-KS1, DRC-KS2 also demonstrated inhibitory activity against Staphylococcus aureus sortase A, with an MIC of 45.8 µg/mL. []
Relevance: Despite its distinct structure, DRC-KS2's identification alongside DRC-KS1 as a potential Staphylococcus aureus sortase A inhibitor suggests a possible shared mechanism of action. This shared target space implies a potential structural relationship to methyl [2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4-bromophenoxy]acetate, particularly considering the latter's inclusion in a dataset likely focused on similar biological activity.
Compound Description: This compound represents a key intermediate in a synthetic route described in the study. Its crystal structure was analyzed to understand its conformational properties. []
Relevance: This compound shares the 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-pyran core structure with methyl [2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4-bromophenoxy]acetate. Both feature a methyl carboxylate substituent at the 3-position of the pyran ring. The primary difference lies in the presence of a benzene ring fused to the pyran core in the related compound, forming a benzo[b]pyran system, compared to the chromene structure in the target compound. Additionally, a 4-chlorophenyl substituent is present at the 4-position in the related compound, while the target compound has a more complex 2-(4-bromophenoxy)acetate substituent at this position.
Compound Description: This compound is a novel heteromorphic nucleoside designed as a potential orthopoxvirus inhibitor. It demonstrated activity against vaccinia virus and cowpox virus. []
Relevance: This compound shares a nearly identical 2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl core with methyl [2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4-bromophenoxy]acetate. The primary difference lies in the substituent at the 5-position of the chromene ring. While the target compound has a 2-(4-bromophenoxy)acetate group, the related compound features a 1-(2-deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione moiety. This close structural similarity suggests that the 2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl core could be a pharmacophore for antiviral activity, although its role in the target compound's biological activity remains to be determined.
Compound Description: UCPH-101 is a selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1). Studies on its structure-activity relationship have identified key structural features important for its inhibitory activity. []
Relevance: UCPH-101 shares the 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile core structure with methyl [2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4-bromophenoxy]acetate. The key differences lie in the substituents at the 4- and 7-positions of the chromene ring. UCPH-101 bears a 4-methoxyphenyl group at position 4 and a naphthalen-1-yl group at position 7, while the target compound has a 2-(4-bromophenoxy)acetate substituent at position 4 and no substituent at position 7. Despite these variations, the shared core structure suggests potential commonalities in their pharmacological profiles, although these would need to be experimentally verified.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.